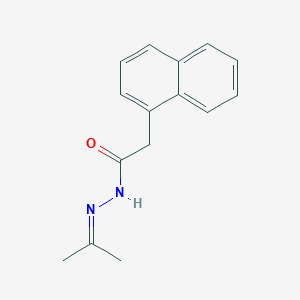![molecular formula C18H15ClN4O3 B12214339 4-amino-8-chloro-N'-[(3-methoxyphenyl)carbonyl]quinoline-3-carbohydrazide CAS No. 1015534-81-2](/img/structure/B12214339.png)
4-amino-8-chloro-N'-[(3-methoxyphenyl)carbonyl]quinoline-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxylic acid, 4-amino-8-chloro-, 2-(3-methoxybenzoyl)hydrazide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 4-amino-8-chloro-, 2-(3-methoxybenzoyl)hydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Amino and Chloro Groups: The amino and chloro groups can be introduced through nucleophilic substitution reactions. For example, 4-chloroaniline can be reacted with 3-quinolinecarboxylic acid to introduce the amino and chloro substituents.
Attachment of the Methoxybenzoyl Hydrazide Group: The final step involves the reaction of the intermediate compound with 3-methoxybenzoyl hydrazide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial methods may employ continuous flow reactors to enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 4-amino-8-chloro-, 2-(3-methoxybenzoyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amino-substituted quinoline derivatives.
Scientific Research Applications
3-Quinolinecarboxylic acid, 4-amino-8-chloro-, 2-(3-methoxybenzoyl)hydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: It is used in studies investigating the mechanisms of action of quinoline derivatives and their interactions with biological targets.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 4-amino-8-chloro-, 2-(3-methoxybenzoyl)hydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to the disruption of cellular processes, such as DNA replication and cell division, which is particularly relevant in the context of cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid derivatives: These compounds share the quinoline core structure and exhibit similar biological activities.
Fluoroquinolones: A class of antibiotics that also contain the quinoline core and are known for their antibacterial properties.
Chloroquinoline derivatives: Compounds with chloro substituents on the quinoline ring, which are studied for their potential therapeutic applications.
Uniqueness
3-Quinolinecarboxylic acid, 4-amino-8-chloro-, 2-(3-methoxybenzoyl)hydrazide is unique due to the specific combination of functional groups attached to the quinoline core. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
1015534-81-2 |
|---|---|
Molecular Formula |
C18H15ClN4O3 |
Molecular Weight |
370.8 g/mol |
IUPAC Name |
4-amino-8-chloro-N'-(3-methoxybenzoyl)quinoline-3-carbohydrazide |
InChI |
InChI=1S/C18H15ClN4O3/c1-26-11-5-2-4-10(8-11)17(24)22-23-18(25)13-9-21-16-12(15(13)20)6-3-7-14(16)19/h2-9H,1H3,(H2,20,21)(H,22,24)(H,23,25) |
InChI Key |
PFRYTJWWJUHFRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CN=C3C(=C2N)C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12214258.png)


![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12214272.png)

![1-(4-bromophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole](/img/structure/B12214289.png)
![5-tert-butyl-N,3-bis(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12214299.png)

![N-[(2-ethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12214303.png)
![(2Z)-2-(3-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12214307.png)
![N-(3-chlorophenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12214313.png)
![(2Z)-2-(4-tert-butylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12214320.png)
![N-(4-fluorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12214323.png)

